molecular formula C9H12ClF2NO B6220878 [(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2758001-33-9

[(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6220878
CAS No.: 2758001-33-9
M. Wt: 223.6
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Description

(2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride is an organic compound that features a substituted phenyl ring with both fluorine and methoxy groups, along with a methylamine moiety

Properties

CAS No.

2758001-33-9

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,3-difluoro-4-methoxybenzaldehyde. This can be achieved through the selective fluorination of 4-methoxybenzaldehyde using appropriate fluorinating agents.

    Reductive Amination: The key step involves the reductive amination of 2,3-difluoro-4-methoxybenzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2,3-difluoro-4-hydroxybenzaldehyde, while nucleophilic substitution of fluorine atoms can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds with potential biological activity.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the activity of phenylmethylamines. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for drug discovery.

Industry

In the industrial sector, (2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which (2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity, while the methoxy group can affect its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-difluoro-4-hydroxyphenyl)methylamine hydrochloride
  • (2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride
  • (2,3-difluoro-4-methoxyphenyl)methylamine hydrobromide

Uniqueness

(2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern. The presence of both fluorine and methoxy groups on the phenyl ring can significantly influence its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

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